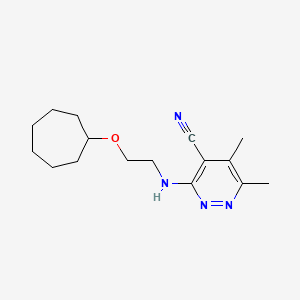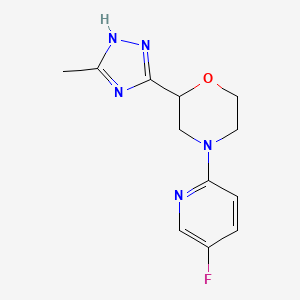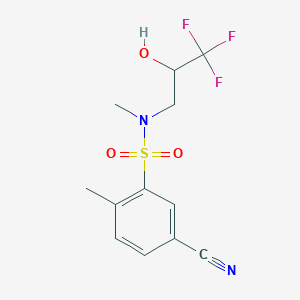![molecular formula C11H16BrN3O2 B7059747 5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine](/img/structure/B7059747.png)
5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and an oxolan-3-yloxypropyl group attached to the nitrogen atom at the 3rd position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine typically involves the following steps:
Alkylation: The attachment of the oxolan-3-yloxypropyl group to the nitrogen atom of the pyrimidine ring can be carried out using an alkylating agent such as 3-chloropropyl oxolane in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Hydrolysis: The oxolan-3-yloxypropyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyrimidine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as ethanol or water.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated pyrimidine derivatives.
Scientific Research Applications
5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Biological Studies: The compound is used in studies to understand the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways involving pyrimidine derivatives.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as conducting polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the oxolan-3-yloxypropyl group play crucial roles in binding to the active site of the target, thereby influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine: Similar structure with a chlorine atom instead of bromine.
5-fluoro-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine: Similar structure with a fluorine atom instead of bromine.
5-iodo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine lies in the presence of the bromine atom, which can impart distinct electronic and steric properties compared to its halogenated analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c12-9-6-14-11(15-7-9)13-3-1-4-17-10-2-5-16-8-10/h6-7,10H,1-5,8H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXIPSDALIUYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCCNC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]amino]pyridine-2-carbonitrile](/img/structure/B7059664.png)
![2-[Methyl-(1-methyl-2-oxopyrrolidin-3-yl)amino]pyridine-4-carbonitrile](/img/structure/B7059668.png)
![1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide](/img/structure/B7059670.png)

![1-[4-[1-(3-fluorophenyl)ethyl]piperazine-1-carbonyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B7059682.png)
![5-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ylamino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7059693.png)
![4-ethyl-N-[2-(furan-2-yl)ethyl]morpholine-3-carboxamide](/img/structure/B7059706.png)
![N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-4-ethylmorpholine-3-carboxamide](/img/structure/B7059712.png)

![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N,2-dimethyl-5-sulfamoylfuran-3-carboxamide](/img/structure/B7059728.png)
![5-bromo-N-[1-(oxolan-3-yloxy)propan-2-yl]pyrimidin-2-amine](/img/structure/B7059737.png)
![1-(1-Ethylpyrazol-4-yl)sulfonyl-4-[1-(3-fluorophenyl)ethyl]piperazine](/img/structure/B7059746.png)
![N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide](/img/structure/B7059753.png)

